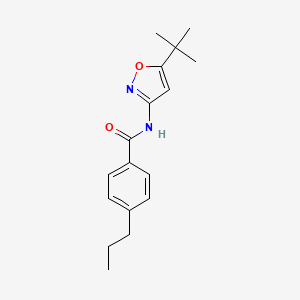![molecular formula C18H23N3O2 B5022804 3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5022804.png)
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine, also known as MDMA, is a psychoactive drug that has gained popularity in recent years. It is commonly referred to as ecstasy or molly and is known for its euphoric effects. MDMA is a synthetic drug that is chemically similar to both stimulants and hallucinogens. It was first synthesized in 1912 by the pharmaceutical company Merck, but it wasn't until the 1970s that it became popular as a recreational drug.
Mécanisme D'action
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in regulating motivation and arousal. By increasing the release of these neurotransmitters, this compound produces feelings of euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound has a number of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of hormones such as cortisol and oxytocin, which can have both positive and negative effects on mood and behavior. In addition, this compound can cause dehydration, muscle tension, and jaw clenching.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has several advantages for use in lab experiments. It is a potent psychoactive drug that produces consistent effects in users, making it useful for studying the effects of serotonin on the brain. However, there are also limitations to using this compound in lab experiments. The drug is illegal in many countries, which can make it difficult to obtain for research purposes. In addition, the effects of this compound can be unpredictable and can vary depending on factors such as dose, purity, and individual differences in metabolism.
Orientations Futures
There are several potential future directions for research on 3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine. One area of interest is the use of this compound in combination with psychotherapy for the treatment of mental health disorders. Another area of interest is the development of new drugs that are similar to this compound but have fewer side effects and are less addictive. Finally, there is ongoing research into the long-term effects of this compound use on the brain and body, particularly in heavy users and those who use the drug recreationally.
Méthodes De Synthèse
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine is synthesized from safrole, a natural oil that is extracted from the roots of the sassafras tree. The safrole is first converted into isosafrole, which is then reacted with hydrochloric acid to form MDP2P. MDP2P is then converted into this compound using reductive amination with methylamine and sodium borohydride. The synthesis of this compound is a complex process that requires specialized equipment and knowledge of organic chemistry.
Applications De Recherche Scientifique
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been studied extensively for its therapeutic potential in treating various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety. The drug has been shown to increase empathy and reduce fear, which may make it useful in psychotherapy. This compound has also been studied for its potential to treat addiction, particularly to alcohol and opioids. In addition, this compound has been used in neuroscience research to study the effects of serotonin on the brain.
Propriétés
IUPAC Name |
3-[(1,3-benzodioxol-4-ylmethylamino)methyl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-21(4-2)18-15(8-6-10-20-18)12-19-11-14-7-5-9-16-17(14)23-13-22-16/h5-10,19H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILBKWJTBBIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2=C3C(=CC=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)


![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)

![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)
![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5022824.png)
![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5022826.png)

![8-[3-(3-isopropylphenoxy)propoxy]quinoline](/img/structure/B5022832.png)